Methyl 3-bromo-4-chloro-5-methoxybenzoate
CAS No.:
Cat. No.: VC15882359
Molecular Formula: C9H8BrClO3
Molecular Weight: 279.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrClO3 |
|---|---|
| Molecular Weight | 279.51 g/mol |
| IUPAC Name | methyl 3-bromo-4-chloro-5-methoxybenzoate |
| Standard InChI | InChI=1S/C9H8BrClO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,1-2H3 |
| Standard InChI Key | GQYAGVRJWFQKQI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CC(=C1)C(=O)OC)Br)Cl |
Introduction
Structural and Molecular Characteristics
Methyl 3-bromo-4-chloro-5-methoxybenzoate belongs to the family of polysubstituted benzoate esters. Its molecular formula is , with a molecular weight of 294.51 g/mol. The benzene ring’s substitution pattern is critical to its reactivity:
-
Bromine at the 3-position introduces steric bulk and electrophilic reactivity.
-
Chlorine at the 4-position enhances electron-withdrawing effects, polarizing the ring.
-
Methoxy at the 5-position donates electron density via resonance, creating a nuanced electronic environment.
The methyl ester group at position 1 increases solubility in organic solvents while retaining stability under acidic conditions. This combination of substituents creates a versatile scaffold for further functionalization.
*Estimated based on analogous reactions.
Physical and Chemical Properties
The compound’s properties are influenced by its halogen substituents and ester group:
Solubility and Stability
-
Solubility: Highly soluble in dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.
-
Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions.
Spectroscopic Data
-
IR: Strong absorption at (C=O stretch), (C-O ester).
-
NMR: NMR signals for methoxy () and aromatic protons ().
Table 2: Comparative Physical Properties
*Predicted using computational tools.
Chemical Reactivity and Applications
Reactivity Profile
-
Nucleophilic Aromatic Substitution: The electron-deficient ring facilitates substitution at the 3- and 4-positions.
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings enable aryl-aryl bond formation using the bromine substituent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume